![molecular formula C6H7NO B13001259 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile is a unique and highly strained carbocyclic compound. It belongs to the class of bicyclo[1.1.0]butanes, which are known for their compact structure and significant ring strain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the bridgehead positions. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce the hydroxymethyl and carbonitrile groups . Another approach includes the use of Lewis acid-catalyzed cycloaddition reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted bicyclo[1.1.0]butane derivatives.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile involves its ability to undergo strain-release reactions. The high ring strain in the bicyclo[1.1.0]butane core makes it highly reactive, allowing it to participate in various chemical transformations. These reactions often involve the cleavage of the central strained bond, leading to the formation of more stable products . The compound can also act as a covalent warhead in bioconjugation, targeting specific amino acid residues in proteins .
Comparación Con Compuestos Similares
Bicyclo[1.1.0]butane: The parent compound, known for its high ring strain and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a slightly larger ring system, used in similar applications.
Uniqueness: 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile stands out due to its specific functional groups (hydroxymethyl and carbonitrile) that provide additional reactivity and versatility in chemical synthesis. Its unique structure allows for a wide range of chemical transformations, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C6H7NO |
|---|---|
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-3-5-1-6(5,2-5)4-8/h8H,1-2,4H2 |
Clave InChI |
GQJXJUSWDVNOAN-UHFFFAOYSA-N |
SMILES canónico |
C1C2(C1(C2)C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


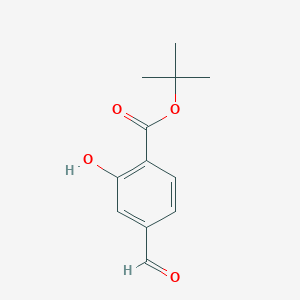
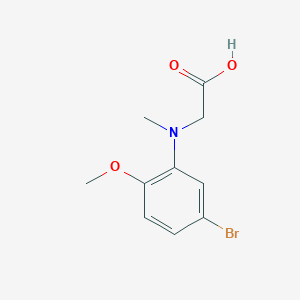
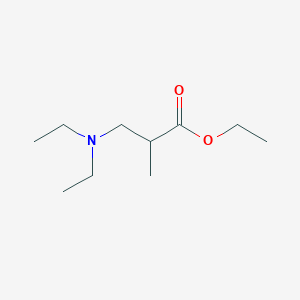
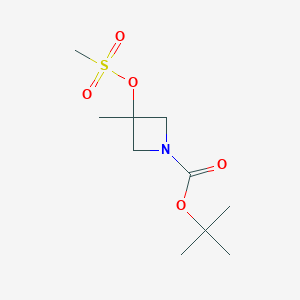
![2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B13001204.png)
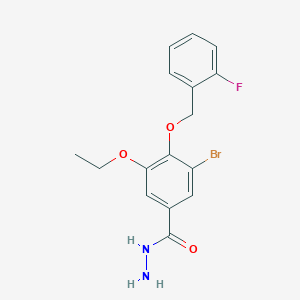

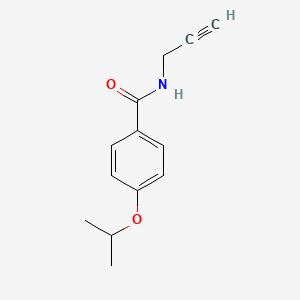
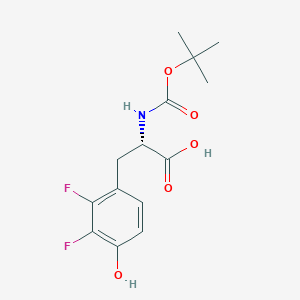
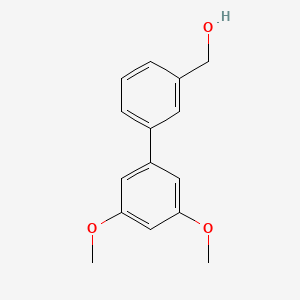
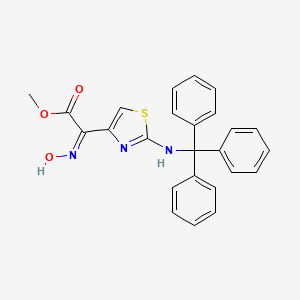

![5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13001251.png)

